2-Amino-5-(piperidin-1-yl)benzonitrile
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Overview
Description
2-Amino-5-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H15N3. It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the piperidinyl group is attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(piperidin-1-yl)benzonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(piperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino and piperidinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(morpholin-4-yl)benzonitrile
- 2-Amino-5-(pyrrolidin-1-yl)benzonitrile
- 2-Amino-5-(piperazin-1-yl)benzonitrile
Uniqueness
2-Amino-5-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Properties
CAS No. |
13514-93-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-amino-5-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c13-9-10-8-11(4-5-12(10)14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
InChI Key |
PFVGLFKHQGRTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
Origin of Product |
United States |
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